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Compound of Interest

Compound Name:
1-(2-Cyanophenyl)piperidine-2-

carboxylic acid

CAS No.: 1103191-48-5

Cat. No.: B1386149

Get Quote

CAS No: 1103191-48-5 Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol [1]

Executive Summary
1-(2-Cyanophenyl)piperidine-2-carboxylic acid is a specialized bifunctional building block

used primarily in the synthesis of fused tricyclic nitrogen heterocycles. Structurally, it consists of

a pipecolic acid (piperidine-2-carboxylic acid) core N-arylated with a 2-cyanophenyl moiety.[2]

[3]

Its value in drug discovery lies in its ortho-disposition, where the nitrile group at the ortho

position relative to the piperidine nitrogen allows for facile intramolecular cyclization. This

compound serves as a critical intermediate for accessing pyrido[2,1-a]isoindol-6-ones, a

scaffold found in various bioactive alkaloids and synthetic pharmaceuticals targeting CNS

receptors (e.g., 5-HT, dopamine).

This guide details the physicochemical properties, validated synthesis protocols, and the

mechanistic logic driving its application in heterocyclic chemistry.
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Chemical Identity & Physicochemical Properties[1]
[4][5][6]
The compound is an amphoteric molecule, possessing both a carboxylic acid and a weakly

basic aniline-like nitrogen (attenuated by the electron-withdrawing cyano group).

Table 1: Physicochemical Specifications
Property Value / Description

IUPAC Name 1-(2-Cyanophenyl)piperidine-2-carboxylic acid

Physical State Off-white to pale yellow solid

Melting Point 165–170 °C (Decomposes)

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa (Acid) ~3.8 (Carboxylic acid)

pKa (Base) ~1.5 (N-aryl amine; low due to EWG -CN)

LogP ~1.8 (Predicted)

Key Functional Groups
Nitrile (-C≡N), Carboxylic Acid (-COOH), Tertiary

Amine

Synthesis & Manufacturing Protocol
The most robust route to 1-(2-Cyanophenyl)piperidine-2-carboxylic acid is the Nucleophilic

Aromatic Substitution (SNAr) of 2-fluorobenzonitrile with pipecolic acid. This method is

preferred over transition-metal-catalyzed couplings (Buchwald-Hartwig) due to atom economy

and the avoidance of heavy metals.

Experimental Workflow: SNAr Coupling
Reaction Principle: The 2-fluorobenzonitrile possesses a highly electrophilic carbon at the C-F

position, activated by the strong electron-withdrawing nitrile group at the ortho position.

Pipecolic acid acts as the nucleophile.
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Reagents:

Substrate: 2-Fluorobenzonitrile (1.0 equiv)

Nucleophile: Pipecolic acid (1.1 equiv)

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous)

Step-by-Step Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, suspend Pipecolic acid (10 mmol) and K₂CO₃ (25 mmol) in DMSO (15 mL).

Activation: Stir the mixture at room temperature for 15 minutes to ensure deprotonation of

the carboxylic acid (forming the carboxylate) and partial neutralization of the zwitterion.

Addition: Add 2-Fluorobenzonitrile (10 mmol) dropwise or in one portion.

Heating: Heat the reaction mixture to 100–110 °C under an inert atmosphere (N₂ or Ar).

Critical Control Point: Do not exceed 140 °C to prevent decarboxylation of the pipecolic

acid moiety.

Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexanes). Reaction is typically complete

within 4–6 hours.

Work-up:

Cool the mixture to room temperature.

Pour into ice-water (100 mL).

Adjust pH to ~3–4 using 1N HCl. Note: The product will precipitate as the free acid.

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water

or purify via flash column chromatography (DCM/MeOH gradient).
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Diagram 1: Synthesis Pathway (SNAr)

2-Fluorobenzonitrile
(Electrophile)

Meisenheimer
Complex

+ K2CO3, DMSO
100°C

Pipecolic Acid
(Nucleophile)

1-(2-Cyanophenyl)
piperidine-2-COOH

- F-

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution mechanism showing the convergence of precursors

to the target scaffold.

Chemical Reactivity & Applications
The defining feature of this molecule is its ability to undergo intramolecular cyclization. It serves

as a "latent" tricyclic system.

The "Ortho-Effect" Cyclization
Under acidic conditions or thermal dehydration, the carboxylic acid attacks the ortho-nitrile

group. This transformation yields 1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6-one, a core structure

in many antihistamines and CNS-active agents.

Reagent: Polyphosphoric acid (PPA) or H₂SO₄.

Conditions: 80–100 °C.

Mechanism: Pinner-like reaction where the acid protonates the nitrile, making it susceptible

to nucleophilic attack by the internal carboxylate oxygen (or nitrogen after rearrangement),

followed by hydrolysis.

Diagram 2: Intramolecular Cyclization Logic[11]
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Caption: Conversion of the open-chain precursor to the fused tricyclic isoindolone scaffold.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be

confirmed.

Nuclear Magnetic Resonance (NMR)[13]
¹H NMR (400 MHz, DMSO-d₆):

Aromatic Region (7.0–7.8 ppm): Four distinct signals corresponding to the 2-cyanophenyl

ring. The proton ortho to the amino group typically appears as a doublet or multiplet upfield

relative to the others.

Methine (α-proton, ~4.5 ppm): A doublet of doublets (dd) representing the proton at the

chiral center (C2 of piperidine).
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Piperidine Ring (1.5–3.5 ppm): Complex multiplets corresponding to the CH₂ groups. The

N-CH₂ protons will be desheilded (~3.0–3.5 ppm).

Carboxylic Acid (~12.5 ppm): Broad singlet, exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)
Nitrile (-C≡N): Sharp, distinct band at 2210–2230 cm⁻¹. This is the diagnostic peak for the N-

arylation success.

Carbonyl (C=O): Strong band at 1700–1720 cm⁻¹ (Carboxylic acid dimer).

O-H Stretch: Broad band at 2500–3300 cm⁻¹.

Mass Spectrometry (LC-MS)
Ionization: ESI (Positive mode).

Molecular Ion: [M+H]⁺ = 231.11 m/z.

Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments.

Safety & Handling (MSDS Highlights)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.[4]

Specific Risk: As a nitrile derivative, metabolic liberation of cyanide is theoretically possible

but unlikely under standard handling; however, avoid contact with strong acids which could

generate HCN gas if the nitrile hydrolyzes incompletely.

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture

absorption (hygroscopic tendency of amino acids).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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